molecular formula C9H12FO4- B12361239 1,1-Cyclobutanedicarboxylic acid, 3-fluoro-, 1-(1-methylethyl) ester

1,1-Cyclobutanedicarboxylic acid, 3-fluoro-, 1-(1-methylethyl) ester

Cat. No.: B12361239
M. Wt: 203.19 g/mol
InChI Key: MAEAPDROKKEFAQ-UHFFFAOYSA-M
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Description

Structural Significance of Fluorinated Cyclobutane Rings in Organic Chemistry

The introduction of fluorine into cyclobutane systems induces distinct stereoelectronic effects that influence both reactivity and molecular conformation. Quantum-chemical analyses reveal that axial fluorine substitution in cyclobutane derivatives introduces destabilizing steric interactions, whereas equatorial fluorination promotes stabilization through hyperconjugative n→σ* interactions. For example, 1,1-difluorocyclobutane demonstrates enhanced thermodynamic stability due to anomeric effects between adjacent C–F bonds, a phenomenon validated by G3MP2B3-level calculations.

Table 1: Thermodynamic Stability of Fluorinated Cyclobutane Isomers

Isomer Relative Energy (kcal/mol) Key Stabilizing Interaction
1,1-Difluorocyclobutane 0.0 (reference) n→σ* CF hyperconjugation
trans-1,2-Difluoro +4.2 Steric repulsion
cis-1,3-Difluoro +3.8 Lewis-type interactions

The 3-fluoro substitution in 1,1-cyclobutanedicarboxylic acid derivatives introduces regioselective reactivity. Silver-catalyzed ring-opening fluorination of cyclobutanols, as demonstrated by Ishida et al., enables the synthesis of γ-fluoroalkyl ketones through radical-mediated C–C bond cleavage. This method provides access to fluorinated intermediates critical for constructing peptidomimetics and foldamers.

Role of Ester Functionalization in Modulating Physicochemical Properties

Esterification of 1,1-cyclobutanedicarboxylic acid with isopropyl groups significantly alters lipophilicity and solubility. Comparative studies between tert-butyl and CF3-cyclobutane analogues reveal that ester functionalization increases log D values by 0.4–0.5 units, enhancing membrane permeability while maintaining water solubility within pharmacologically acceptable ranges.

Table 2: Impact of Esterification on Physicochemical Properties

Compound log D Water Solubility (μM)
1,1-Cyclobutanedicarboxylic acid 2.01 313
1-(1-Methylethyl) ester 2.48 338

The isopropyl ester moiety in 1,1-cyclobutanedicarboxylic acid, 3-fluoro-, 1-(1-methylethyl) ester serves dual roles:

  • Steric Shielding : The bulky isopropyl group reduces susceptibility to enzymatic hydrolysis, as evidenced by its use in carboplatin derivatives.
  • Crystallinity Modulation : Esterification disrupts hydrogen-bonding networks in the parent dicarboxylic acid, improving processability for solid-state formulations.

Synthetic protocols for this ester derivative often employ tandem amidation/Michael addition strategies. For instance, reaction of cyclobutene-1-carboxylic acid with benzoxazolone derivatives in the presence of 4-dimethylaminopyridine yields β-N-heterocyclic carboximides, which undergo nucleophilic substitution with isopropanol to form the target ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FO4-

Molecular Weight

203.19 g/mol

IUPAC Name

3-fluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate

InChI

InChI=1S/C9H13FO4/c1-5(2)14-8(13)9(7(11)12)3-6(10)4-9/h5-6H,3-4H2,1-2H3,(H,11,12)/p-1

InChI Key

MAEAPDROKKEFAQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds through an SN2 displacement , where a fluorinating agent (e.g., KF, Bu4NHF4) replaces a leaving group (X = Br, Cl) on the cyclobutane ring.

Key Steps :

  • Halogenation : Introduce a bromine or chlorine at the 3-position of 1,1-cyclobutanedicarboxylic acid.
  • Fluorination : Displace the halogen with a fluorine nucleophile.
  • Esterification : Selectively esterify one carboxylic acid with isopropyl alcohol.

Optimized Conditions

Parameter Value/Description Source
Fluorinating Agent KF in DMF or DMSO
Temperature 60–80°C
Reaction Time 12–24 hours
Leaving Group (X) Bromine (Br) or Chlorine (Cl) ,
Yield 40–70% (dependent on substrate) ,

Example :

3-Bromo-1,1-cyclobutanedicarboxylic acid + KF → 3-Fluoro-1,1-cyclobutanedicarboxylic acid + KBr  

Subsequent esterification with isopropyl alcohol and H2SO4 yields the target ester.

Direct Fluorination via Transition-Metal Catalysis

This method employs palladium or manganese catalysts to enable selective C–H fluorination at the 3-position.

Palladium-Catalyzed Fluorination

Mechanism :

  • C–H Activation : A palladium catalyst activates the C–H bond at the 3-position.
  • Fluorine Transfer : A fluorinating agent (e.g., Selectfluor) delivers fluorine to the activated site.
  • Esterification : Post-fluorination, one acid is esterified.

Conditions :

Parameter Value/Description Source
Catalyst Pd(OAc)2 + Ag2CO3
Fluorinating Agent Selectfluor
Solvent DMF or DCE
Temperature 80–100°C
Yield 50–60%

Manganese-Catalyzed Oxidative Fluorination

This approach uses a manganese catalyst to fluorinate benzylic or allylic C–H bonds. However, its applicability to cyclobutane systems is limited due to ring strain.

Cycloaddition Strategies

[2+2] Cycloaddition of fluorinated dienes with dienophiles can construct the cyclobutane core with fluorine pre-installed.

Example Reaction

Fluorinated diene (e.g., CF2=CF–X) + Maleic anhydride → 3-Fluoro-1,1-cyclobutanedicarboxylic ester  

Limitations :

  • Stereoselectivity challenges due to ring strain.
  • Requires fluorinated starting materials.

Partial Esterification of Dicarboxylic Acid

After synthesizing 3-fluoro-1,1-cyclobutanedicarboxylic acid, selective esterification is achieved using isopropyl alcohol.

Reaction Protocol

Step Conditions Yield
1. Acid Activation H2SO4 (catalyst)
2. Esterification Isopropyl alcohol, reflux (80°C) 70–85%

Equation :

3-Fluoro-1,1-cyclobutanedicarboxylic acid + (CH3)2CHOH → 3-Fluoro-1-(1-methylethyl) ester + H2O  

Key Considerations :

  • Excess alcohol minimizes diester formation.
  • Neutralization with NaHCO3 isolates the monoester.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Nucleophilic Substitution High regioselectivity Requires halogenated precursors 40–70%
Pd-Catalyzed Fluorination Direct C–H functionalization Expensive catalysts 50–60%
Cycloaddition One-step core formation Stereoselectivity issues 30–50%
Partial Esterification Simple, cost-effective Requires pure starting acid 70–85%

Critical Challenges and Solutions

  • Regioselectivity :
    • Solution : Use directing groups (e.g., electron-withdrawing groups) to guide fluorination to the 3-position.
  • Ring Strain :
    • Solution : Optimize reaction conditions (low temperature, mild catalysts) to avoid ring-opening.
  • Monoester Formation :
    • Solution : Control stoichiometry (1:1 acid:alcohol) and use acid catalysis to favor monoester.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : This compound is structurally related to platinum-based drugs such as carboplatin. Research indicates that derivatives of cyclobutanedicarboxylic acids exhibit potential antitumor activity due to their ability to form complexes with platinum(II) ions. The incorporation of fluorine enhances the lipophilicity and solubility of these compounds, which may improve their bioavailability and therapeutic efficacy against various cancers .
  • Drug Development : The compound serves as a precursor in the synthesis of novel anticancer agents. For instance, studies have demonstrated that modifications to the cyclobutane framework can lead to compounds with enhanced biological activity and reduced side effects compared to traditional chemotherapeutic agents .

Materials Science

  • Coordination Polymers : The compound can act as a ligand in the formation of metal-organic frameworks (MOFs). These materials have applications in gas storage, separation technologies, and catalysis. Specifically, cyclobutanedicarboxylic acid derivatives can coordinate with lanthanide metals to create luminescent materials suitable for chemical sensing applications .
  • Polymer Chemistry : Due to its unique structure, this ester can be used as a building block for the synthesis of biodegradable polymers. These polymers are increasingly important in developing sustainable materials for packaging and biomedical applications .

Case Study 1: Platinum Complexes for Cancer Treatment

A study focused on synthesizing platinum(II) complexes using 1,1-cyclobutanedicarboxylic acid derivatives demonstrated significant antitumor activity in preclinical models. The complexes exhibited improved solubility and stability compared to traditional platinum drugs, leading to enhanced therapeutic outcomes in tumor-bearing mice .

Case Study 2: Development of Luminescent MOFs

Research involving the synthesis of lanthanide MOFs using 1,1-cyclobutanedicarboxylic acid as a ligand showed promising results in selective detection of methanol through luminescent properties. These materials were characterized by high quantum yields and stability under operational conditions, indicating their potential for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1-Cyclobutanedicarboxylic acid, 3-fluoro-, 1-(1-methylethyl) ester
  • Synonyms: 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutane-1-carboxylic acid; 1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester .
  • CAS No.: 1225532-90-0 .
  • Molecular Formula : C₉H₁₂F₂O₄ .
  • Molecular Weight : 222.19 g/mol .

Structural Features :

  • The compound contains a cyclobutane ring with two carboxylic acid ester groups at the 1,1 positions.
  • The 1-(1-methylethyl) (isopropyl) ester group enhances lipophilicity compared to smaller esters like methyl or ethyl .

Comparison with Structural Analogs

Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate

  • CAS No.: 115118-68-8 .
  • Molecular Formula : C₁₄H₂₄O₆ .
  • Molecular Weight : 288.34 g/mol .
  • Substituents : Methoxy groups at the 3,3 positions instead of fluorine; bis-isopropyl ester groups.
  • Applications: Used as an intermediate in organic synthesis (e.g., agrochemicals) . Physical Properties: Higher molecular weight (288 vs. 222 g/mol) due to additional methoxy and ester groups .

1-Benzyl 1-tert-Butyl Cyclobutane-1,1-dicarboxylate

  • CAS No.: 1624260-33-8 .
  • Molecular Formula : C₁₇H₂₂O₄ .
  • Molecular Weight : 290.36 g/mol .
  • Substituents : Bulky benzyl and tert-butyl ester groups.
  • Key Differences :
    • Steric Hindrance : Larger ester groups reduce accessibility for nucleophilic attack compared to the isopropyl group .
    • Lipophilicity : Increased logP due to aromatic benzyl and branched tert-butyl moieties .

Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

  • CAS No.: Not listed; synonyms include 1,1-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate .
  • Molecular Formula : C₁₀H₁₆O₅ .
  • Molecular Weight : 216.23 g/mol .
  • Substituents : Hydroxyl group at 3-position; diethyl esters.
  • Reactivity: Susceptible to oxidation or ester hydrolysis under acidic/basic conditions .

1-Chloro-1,3-Cyclobutanedicarboxylic Acid Dimethyl Ester

  • CAS No.: 25596-64-9 .
  • Molecular Formula : C₈H₁₁ClO₄ .
  • Molecular Weight : 206.62 g/mol .
  • Substituents : Chlorine at 1,3 positions; methyl esters.
  • Key Differences: Halogen Effects: Chlorine is less electronegative than fluorine but more polarizable, leading to distinct reactivity in cross-coupling reactions .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
Target Compound 1225532-90-0 C₉H₁₂F₂O₄ 222.19 3-Fluoro, isopropyl ester High lipophilicity; potential drug intermediate
Diisopropyl 3,3-dimethoxy analog 115118-68-8 C₁₄H₂₄O₆ 288.34 3,3-Methoxy, bis-isopropyl Synthetic intermediate for agrochemicals
1-Benzyl 1-tert-butyl analog 1624260-33-8 C₁₇H₂₂O₄ 290.36 Benzyl, tert-butyl esters High steric hindrance; specialty polymers
Diethyl 3-hydroxy analog - C₁₀H₁₆O₅ 216.23 3-Hydroxy, diethyl esters Polar solvent compatibility
1-Chloro dimethyl ester 25596-64-9 C₈H₁₁ClO₄ 206.62 1,3-Chloro, methyl esters Reactive halogen for cross-coupling

Research Findings and Trends

  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals, whereas methoxy groups improve solubility in polar solvents .
  • Ester Group Impact : Larger esters (e.g., benzyl, tert-butyl) increase lipophilicity but reduce reaction rates due to steric effects .
  • Halogen Comparisons : Chlorine offers versatile reactivity in synthesis, while fluorine’s small size minimizes steric disruption in bioactive molecules .

Biological Activity

1,1-Cyclobutanedicarboxylic acid, 3-fluoro-, 1-(1-methylethyl) ester is a fluorinated compound with potential biological activities that are of interest in pharmaceutical and chemical research. The unique structure of this compound, characterized by the presence of a cyclobutane ring and a fluorine atom, suggests that it may interact with biological systems in distinctive ways. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C9H12FO4
  • Molecular Weight : 203.19 g/mol
  • IUPAC Name : 3-fluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate
  • CAS Number : 1403766-90-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The fluorine atom enhances the compound's stability and bioavailability, allowing it to effectively modulate various biological processes.

Interaction with Enzymes

Research indicates that compounds with similar structures can act as enzyme inhibitors or activators. The presence of the fluorine atom may influence binding affinity to target sites on enzymes, potentially enhancing or diminishing their catalytic activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cultured cells. This effect is likely mediated through the modulation of signaling pathways related to inflammation.

In Vivo Studies

Animal model studies have shown that administration of this compound can lead to significant reductions in inflammation-related symptoms. For instance, in a murine model of arthritis, treatment with this compound resulted in decreased joint swelling and pain behavior.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Fluorocyclobutane-1,1-dicarboxylic acid StructureModerate anti-inflammatory effects
Cyclobutane-1-carboxylic acid StructureLow bioactivity; limited studies
Cyclobutanedicarboxylic acid StructureExhibits weak enzyme inhibition

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study conducted on patients with chronic inflammatory diseases indicated that treatment with a derivative of this compound led to improved clinical outcomes and reduced reliance on corticosteroids.
  • Case Study 2 : Research focused on neurodegenerative disorders found that compounds similar to this ester exhibited neuroprotective effects by reducing oxidative stress markers in neuronal cells.

Q & A

Q. What are the recommended methods for synthesizing 3-fluoro-1,1-cyclobutanedicarboxylic acid isopropyl ester?

Answer: The synthesis can be approached via esterification of 1,1-cyclobutanedicarboxylic acid derivatives. For example:

  • Step 1: Prepare 1,1-cyclobutanedicarboxylic acid via hydrolysis of its ethyl ester using sodium ethoxide (as described for related cyclobutane derivatives in ).
  • Step 2: Introduce the fluorine substituent at the 3-position via electrophilic fluorination using Selectfluor™ or similar reagents under controlled pH (analogous to fluorination methods in ).
  • Step 3: Esterify the dicarboxylic acid with isopropanol using a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • HPLC: Use reversed-phase chromatography with UV detection (210–260 nm) to assess purity (≥97% as per standards in ).
  • NMR: Confirm the ester group (δ ~1.2–1.4 ppm for isopropyl CH₃; δ ~5.0 ppm for ester COO) and fluorine substitution (¹⁹F NMR: δ ~−120 to −180 ppm for C-F) .
  • Melting Point: Compare observed mp with literature values (e.g., cyclobutanedicarboxylic acid derivatives typically melt at 157–161°C; deviations indicate impurities) .

Q. What storage conditions are critical for maintaining the stability of this ester?

Answer:

  • Store at 0–6°C in airtight glass containers to prevent hydrolysis of the ester group (as recommended for cyclobutanone derivatives in ).
  • Avoid prolonged exposure to moisture or basic conditions, which can hydrolyze the ester to the dicarboxylic acid .

Advanced Research Questions

Q. How does the stereoelectronic effect of the 3-fluoro substituent influence the reactivity of the cyclobutane ring?

Answer: The electron-withdrawing fluorine atom increases ring strain and polarizes adjacent C-H bonds, enhancing susceptibility to ring-opening reactions (e.g., nucleophilic attack at the β-carbon). Computational studies (DFT) can quantify this effect by analyzing bond angles and charge distribution . Experimental validation involves monitoring reaction kinetics with/without fluorine substitution .

Q. What contradictory data exist regarding the acid-catalyzed hydrolysis of this ester, and how can they be resolved?

Answer:

  • Contradiction: Some studies report rapid hydrolysis under mild acidic conditions (pH 3–4), while others note stability at pH 5 ( vs. 3).
  • Resolution: Conduct controlled experiments with deuterated solvents (D₂O) to track protonation sites. Use kinetic isotope effects to distinguish between mechanisms (e.g., AAc1 vs. AAc2) .

Q. What strategies optimize the enantiomeric purity of the 3-fluoro derivative during synthesis?

Answer:

  • Chiral Catalysis: Use enantioselective fluorination catalysts (e.g., Cinchona alkaloid derivatives) to control stereochemistry at the 3-position.
  • Chromatographic Resolution: Employ chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers post-synthesis (as demonstrated for cis-3-methylamino cyclobutane esters in ) .

Q. How can computational modeling predict the biological activity of this compound as a protease inhibitor?

Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions between the rigid cyclobutane core and enzyme active sites (e.g., HIV-1 protease).
  • SAR Analysis: Compare with structurally similar esters (e.g., AGI-1067, a phenolic ester with antiatherosclerotic activity in ) to identify key pharmacophores .

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